Lipophilicity (LogP) Advantage Over Parent 3,5-Diiodoanthranilic Acid
The target compound exhibits an XLogP of 4.4 , representing a 1.64 log unit increase over the parent 3,5-diiodoanthranilic acid (CAS 609-86-9), which has a LogP of 2.76 . This translates to an approximately 44-fold higher theoretical partition coefficient, indicating significantly enhanced membrane permeability. In comparison, N-benzoyl-3,5-diiodoanthranilic acid has a LogP of 4.56 [1], while NPPB has an XLogP of 3.83 [2]. The N-hexanoyl group provides a flexible, saturated six-carbon chain that offers a distinct lipophilicity-to-molecular-weight ratio compared to the rigid aromatic benzoyl substituent.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | 3,5-Diiodoanthranilic acid (LogP = 2.76); N-benzoyl-3,5-diiodoanthranilic acid (LogP = 4.56); NPPB (XLogP = 3.83) |
| Quantified Difference | ΔLogP = +1.64 vs parent; -0.16 vs N-benzoyl analog; +0.57 vs NPPB |
| Conditions | Computed/predicted LogP values from authoritative chemical databases (XLogP3 for target and NPPB; standard LogP for parent and benzoyl analog) |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion, tissue distribution, and nonspecific protein binding; the N-hexanoyl chain offers a tunable lipophilic increment without introducing the π-stacking interactions of an aromatic benzoyl group, which may alter target selectivity in ion channel assays.
- [1] YYBY Chemicals. ANTHRANILIC ACID,N-BENZOYL-3,5-DIIODO (CAS 15440-38-7) LogP = 4.5601. https://www.yybyy.com/chemicals/detail/86166-38-3 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. NPPB ligand page (CAS 107254-86-4) XLogP = 3.83. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4257 View Source
